Broad-Spectrum Antimicrobial Activity: 100% Kill of 14 Organisms by 8-Quinolinesulfonyl Bromide vs. 0% Kill by 8-Quinolinesulfonyl Chloride
In a direct head-to-head agar dilution assay, 8-quinolinesulfonyl bromide achieved 100% growth inhibition against 14 bacterial and fungal organisms at concentrations of 100–500 ppm. In contrast, 8-quinolinesulfonyl chloride tested at 500 ppm showed 0% inhibition against 11 of the same 14 organisms, with only 50% inhibition against Mycobacterium phlei [1]. This demonstrates that the bromide leaving group, not merely the quinoline-8-sulfonyl core, is the decisive structural feature for antimicrobial activity.
| Evidence Dimension | Antimicrobial growth inhibition (agar dilution test) |
|---|---|
| Target Compound Data | 100% kill: S. aureus (500 ppm), E. coli (100 ppm), C. albicans (100 ppm), T. mentagrophytes (100 ppm), A. niger (100 ppm), B. subtilis (100 ppm), A. aerogenes (100 ppm), C. pelliculosa (100 ppm), P. pullulans (100 ppm), S. typhosa (100 ppm), P. Str-10 (100 ppm), M. phlei (100 ppm), R. nigricans (100 ppm), C. ips (100 ppm), Trichoderma Sp. (100 ppm) |
| Comparator Or Baseline | 8-Quinolinesulfonyl chloride at 500 ppm: 0% inhibition for S. aureus, E. coli, C. albicans, P. Str-10, S. typhosa, B. subtilis, C. pelliculosa, A. aerogenes, P. pullulans, C. ips, Trichoderma Sp., R. nigricans; 50% inhibition for M. phlei |
| Quantified Difference | 100% kill (bromide) vs. 0% kill (chloride) for 11 of 14 organisms; the bromide is >5-fold more potent for M. phlei (100% kill at 100 ppm vs. 50% inhibition at 500 ppm, equivalent to >10-fold potency difference) |
| Conditions | Agar dilution method; organisms inoculated and incubated under conditions conducive to bacterial and fungal growth; bromide tested at 100 and 500 ppm; chloride tested at 500 ppm |
Why This Matters
For researchers selecting an 8-quinolinesulfonyl halide for antimicrobial screening or scaffold derivatization, the bromide provides intrinsic antimicrobial activity entirely absent in the chloride, enabling both structure–activity relationship (SAR) studies and direct biological evaluation without additional synthetic modification.
- [1] Goralski, C. T. U.S. Patent 4,061,639, Tables 1 and 2 (1977). View Source
